molecular formula C14H16ClN3O3S2 B2651925 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide CAS No. 1188363-09-8

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide

Cat. No.: B2651925
CAS No.: 1188363-09-8
M. Wt: 373.87
InChI Key: HVAHYDJMQVFYBI-UHFFFAOYSA-N
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Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide: is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Scientific Research Applications

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the chloro and methyl groups. The subsequent steps involve the attachment of the methanesulfonyl group and the pyrrolidine-2-carboxamide moiety. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methanesulfonylpyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanesulfonyl and pyrrolidine-2-carboxamide moieties contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methylsulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3O3S2/c1-8-9(15)5-6-11-12(8)16-14(22-11)17-13(19)10-4-3-7-18(10)23(2,20)21/h5-6,10H,3-4,7H2,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAHYDJMQVFYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3CCCN3S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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